molecular formula C12H15NO2 B3158663 2-Propenoic acid, 2-methyl-, 3-(4-pyridinyl)propyl ester CAS No. 85997-30-4

2-Propenoic acid, 2-methyl-, 3-(4-pyridinyl)propyl ester

Cat. No.: B3158663
CAS No.: 85997-30-4
M. Wt: 205.25 g/mol
InChI Key: JIOVONQDCZYUSM-UHFFFAOYSA-N
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Description

2-Propenoic acid, 2-methyl-, 3-(4-pyridinyl)propyl ester is a chemical compound with the molecular formula C12H15NO2 and a molecular weight of 205.25 g/mol . It is also known as 3-(Pyridin-4-yl)propyl methacrylate. This compound is used primarily in research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2-Propenoic acid, 2-methyl-, 3-(4-pyridinyl)propyl ester typically involves the esterification of 2-Propenoic acid, 2-methyl- with 3-(4-pyridinyl)propanol under acidic conditions . The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

2-Propenoic acid, 2-methyl-, 3-(4-pyridinyl)propyl ester undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 2-methyl-, 3-(4-pyridinyl)propyl ester involves its ability to undergo polymerization and form cross-linked networks. These networks can interact with various molecular targets, such as proteins and cell membranes, through hydrogen bonding and hydrophobic interactions. The compound’s ester group can also participate in hydrolysis reactions, releasing the active 3-(4-pyridinyl)propanol moiety, which can further interact with biological targets .

Comparison with Similar Compounds

2-Propenoic acid, 2-methyl-, 3-(4-pyridinyl)propyl ester can be compared with other similar compounds, such as:

Properties

IUPAC Name

3-pyridin-4-ylpropyl 2-methylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-10(2)12(14)15-9-3-4-11-5-7-13-8-6-11/h5-8H,1,3-4,9H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIOVONQDCZYUSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCCCC1=CC=NC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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